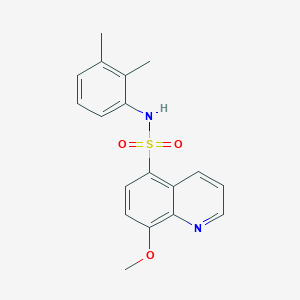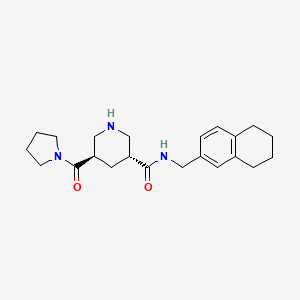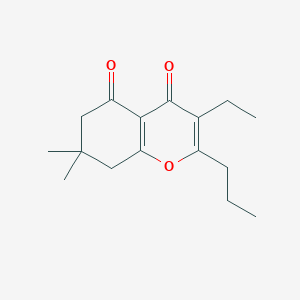
N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multiple steps, including the reaction of suitable phenyl or quinoline precursors with sulfonyl chlorides, amidation reactions, and sometimes, catalyzed cyclocondensation reactions. A study by Hayun et al. (2012) describes a related synthesis process involving quinazolinone derivatives, providing insights into the potential synthetic pathways that might be applicable to N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide (Hayun, M., Hanafi, M., Yanuar, A., & Hudiyono, S., 2012). These processes typically involve nucleophilic substitution reactions, followed by sulfonamide bond formation under specific conditions.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their chemical behavior and biological activity. Structural elucidation often involves spectroscopic methods such as IR, NMR, and mass spectrometry. For instance, compounds synthesized in related studies have had their structures confirmed through comprehensive spectral analysis, highlighting the importance of these techniques in confirming the molecular structure of N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide derivatives (Hayun et al., 2012).
Chemical Reactions and Properties
Sulfonamides, including N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide, can undergo various chemical reactions, influenced by their functional groups. These reactions might include sulfonation, nitration, and coupling reactions, which can modify the chemical structure and, consequently, the biological activity of the compound. Studies on related sulfonamides provide insights into possible reactions, such as the synthesis of enzyme inhibitors and other biologically active derivatives (Abbasi et al., 2018).
Physical Properties Analysis
The physical properties of N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide, including solubility, melting point, and crystalline structure, are essential for its application in various fields. These properties are determined by the compound's molecular structure and can significantly affect its functionality and suitability for specific applications. Studies like those conducted by Celik et al. (2015) on similar compounds offer valuable information on the physical properties that could be expected for N-(2,3-Dimethylphenyl)-8-methoxyquinoline-5-sulfonamide (Celik, I., Akkurt, M., Jarrahpour, A., Rad, J. A., & Çelik, Ö., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the sulfonamide group and the specific substituents on the phenyl and quinoline rings. Research on sulfonamides often explores their potential as enzyme inhibitors, highlighting the importance of understanding these chemical properties for therapeutic applications (Abbasi et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-6-4-8-15(13(12)2)20-24(21,22)17-10-9-16(23-3)18-14(17)7-5-11-19-18/h4-11,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMJYFMMNAKAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-8-methoxyquinoline-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5627132.png)

![1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5627160.png)
![3-[(3R*,4S*)-1-[(2-methoxypyridin-3-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627167.png)

![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)
![9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5627186.png)

![2-(dimethylamino)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5627200.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5627217.png)
![1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5627222.png)

